Diethyl ethylphosphonate

Overview

Description

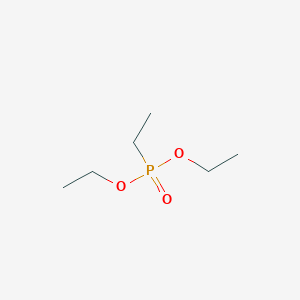

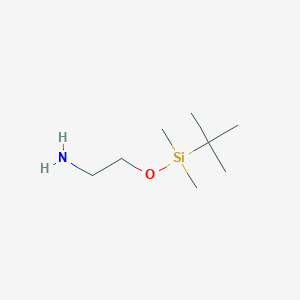

Diethyl ethylphosphonate is an organophosphorus compound with the molecular formula C6H15O3P. It is a colorless liquid with a mild odor and is known for its applications in various industrial and scientific fields. This compound is particularly valued for its flame-retardant properties and its role as an intermediate in organic synthesis .

Mechanism of Action

Target of Action

Diethyl Ethylphosphonate (DEEP) primarily targets the α2u-globulin, a low-molecular-weight protein synthesized in male rats under androgen control . This protein plays a significant role in the renal toxicity observed in male rats .

Mode of Action

DEEP interacts with α2u-globulin, impairing the renal degradation of this protein . This impairment results in α2u-globulin accumulation in the kidney, leading to lysosomal overload, cell death, cell proliferation, and finally, renal tumor induction .

Biochemical Pathways

The biotransformation of DEEP has been studied in male and female rats after single oral doses . Unchanged DEEP was excreted with urine; in addition, ethyl ethylphosphonate and ethylphosphonate were identified as urinary metabolites . The majority of the applied dose of DEEP was recovered in urine within 24 hours, indicating rapid absorption and excretion .

Pharmacokinetics

The pharmacokinetics of DEEP involve rapid absorption and excretion, with no observed sex differences in rates of formation or excretion of metabolites . The majority of the applied dose of DEEP is recovered in urine within 24 hours .

Result of Action

The interaction of DEEP with α2u-globulin leads to its accumulation in the kidney, causing lysosomal overload, cell death, and cell proliferation . This sequence of events can ultimately lead to renal tumor induction .

Action Environment

DEEP is stable under alkaline conditions and is soluble in water . It is also soluble in organic solvents such as alcohol, ether, and benzene . These properties may influence the compound’s action, efficacy, and stability in different environments.

Biochemical Analysis

Biochemical Properties

Diethyl ethylphosphonate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with kidney cytosolic proteins, leading to the formation of protein droplets in the proximal tubules of male rats . This interaction suggests that this compound may influence protein aggregation and stability within cells. Additionally, this compound has been proposed as a replacement for dimethyl methylphosphonate in various applications due to its similar biochemical properties .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. In male rats, it has been shown to induce the accumulation of α2u-globulin in the kidneys, leading to lysosomal overload, cell death, and cell proliferation . This compound also affects cell signaling pathways and gene expression, contributing to the formation of kidney tumors in long-term studies . These findings highlight the potential cytotoxic effects of this compound on renal cells and its impact on cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its influence on enzyme activity. It has been shown to bind to α2u-globulin, impairing its renal degradation and leading to its accumulation in the kidney . This accumulation triggers a cascade of cellular events, including lysosomal overload and cell proliferation, ultimately resulting in renal tumor induction . Additionally, this compound may affect gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is rapidly absorbed and excreted in urine within 24 hours, indicating its stability and efficient clearance from the body . Long-term exposure to this compound has been associated with an increased incidence of kidney tumors in male rats, suggesting potential carcinogenic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In male rats, doses of 50 and 100 mg/kg have been shown to induce significant increases in α2u-globulin accumulation in the kidneys . Higher doses of this compound have been associated with marked toxicity, necessitating the use of lower doses in studies . These findings indicate that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced toxic and adverse effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways, including its biotransformation and excretion. It is metabolized in the body to produce ethyl ethylphosphonate and ethylphosphonate, which are excreted in the urine . The rapid absorption and excretion of this compound suggest its involvement in efficient metabolic pathways that facilitate its clearance from the body. Additionally, the compound’s interaction with enzymes involved in its metabolism may influence metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Studies have shown that this compound is rapidly absorbed and distributed within the body, with the majority of the applied dose recovered in urine within 24 hours . This efficient transport and distribution suggest that the compound is readily taken up by cells and tissues, facilitating its biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. In male rats, the compound has been shown to accumulate in the proximal tubules of the kidneys, leading to the formation of protein droplets and lysosomal overload . This subcellular localization is critical for understanding the compound’s mechanism of action and its impact on cellular processes. Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl ethylphosphonate can be synthesized through several methods. One common approach involves the reaction of triethyl phosphite with ethyl iodide under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The process includes the careful addition of reactants and efficient removal of by-products to prevent contamination .

Chemical Reactions Analysis

Types of Reactions: Diethyl ethylphosphonate undergoes various chemical reactions, including:

Oxidation: It can be partially oxidized by oxidizing agents, leading to the formation of phosphorus oxides.

Reduction: In the presence of strong reducing agents, it may form phosphine gas.

Substitution: The compound can participate in substitution reactions, particularly with nucleophiles, to form different phosphonate derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alcohols, amines, thiols.

Major Products:

Oxidation Products: Phosphorus oxides.

Reduction Products: Phosphine gas.

Substitution Products: Various phosphonate derivatives.

Scientific Research Applications

Diethyl ethylphosphonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

- Dimethyl methylphosphonate (DMMP)

- Diethyl methylphosphonate (DEMP)

- Diisopropyl methylphosphonate (DIMP)

Comparison: Diethyl ethylphosphonate is unique in its balance of reactivity and stability. Compared to dimethyl methylphosphonate, it has a higher molecular weight and different physical properties, making it suitable for specific applications where DMMP might not be ideal. This compound also exhibits distinct flame-retardant properties compared to its analogs, making it a preferred choice in certain industrial applications .

Properties

IUPAC Name |

1-[ethoxy(ethyl)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O3P/c1-4-8-10(7,6-3)9-5-2/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATNZNJRDOVKDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O3P | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025051 | |

| Record name | Diethyl ethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethyl ethylphosphonate is a colorless liquid with a mild odor. (NTP, 1992), Colorless liquid with a sweet odor; [HSDB] | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyl ethylphosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

180 to 181 °F at 11 mmHg (NTP, 1992), 198 °C @ 760 MM HG | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

220 °F (NTP, 1992), 221 °F OC | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN ALC, ETHER, MISCIBLE WITH MOST COMMON ORG SOLVENTS | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0259 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0259 @ 20 °C/4 °C | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.73 (AIR= 1) | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.31 [mmHg] | |

| Record name | Diethyl ethylphosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS LIQ | |

CAS No. |

78-38-6 | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyl ethylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl ethylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, P-ethyl-, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl ethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl ethylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y52Q01P44T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

388 °F (NTP, 1992) | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of DEEP is C6H15O3P, and its molecular weight is 182.15 g/mol.

ANone: DEEP can be characterized using various spectroscopic techniques, including:

- Fourier Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify functional groups present in DEEP. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): NMR provides information about the structure and bonding environment of the atoms in DEEP. []

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is commonly used to identify and quantify DEEP, especially in environmental samples. []

- Fourier-Transform Microwave Spectroscopy (FTMW): This technique provides highly precise rotational constants, which can be used to determine the conformational landscape of DEEP. []

A: DEEP, when combined with Ammonium Polyphosphate (APP), effectively enhances the flame retardancy of rigid polyurethane foams (RPUFs). The presence of both APP and DEEP leads to a significant improvement in limiting oxygen index (LOI) values and reduced heat release rates (HRR) in cone calorimeter tests. []

A: Yes, DEEP can be incorporated as a model analyte in flexible gas sensor prototypes fabricated on Kapton substrates. The DEEP sensing properties of these devices demonstrate the potential for using DEEP in flexible electronics applications. []

A: MicroPCMs incorporating both paraffin and DEEP as the core and poly(methacrylic acid-co-ethyl methacrylate) as the shell exhibit good thermal stability. The crosslinked microcapsules containing DEEP showed a thermal resistance temperature of up to 171°C. []

ANone: While DEEP itself is not widely used as a catalyst, its derivatives have shown potential applications:

- Nucleoside phosphonate synthesis: 3'-modified nucleosides, serving as intermediates for carbon-bridged dinucleotide analogues, can be synthesized using reactions involving diethyl ethylphosphonate lithium salt. []

ANone: Yes, computational chemistry has been employed to study DEEP, particularly its conformational properties:

- Ab initio calculations: These calculations are used in conjunction with FTMW spectroscopy to determine the conformational preferences of DEEP in the gas phase. [, ]

A: The presence of phosphorus in DEEP's structure is key to its flame-retardant properties. The phosphorus-containing groups can decompose upon heating to form phosphoric acid, which acts as a charring agent and forms a protective layer on the material's surface. [, ]

A: Combining DEEP with lithium difluoro(oxalato)borate (LiDFOB) and fluoroethylene carbonate (FEC) in electrolytes can significantly improve their performance and safety in Li-ion batteries. This synergistic effect leads to enhanced cycling stability and reduced flammability. []

A: While specific SHE regulations for DEEP are not explicitly mentioned in the provided research, the use of DEEP as a flame retardant, particularly in consumer products like car seats, necessitates adherence to safety regulations related to chemical exposure and potential health risks. []

A: Following oral administration, DEEP is rapidly absorbed and excreted primarily in urine. Unchanged DEEP, along with metabolites ethyl ethylphosphonate and ethylphosphonate, have been identified in rat urine. []

A: Both DMMP and DEEP exhibit male rat-specific renal toxicity, potentially through α2u-globulin accumulation. While DMMP has been more extensively studied, DEEP's similar toxicological profile suggests it may pose comparable risks. []

A: DEEP can be effectively extracted from water samples using a combination of C18 and carbon-based extraction disks. The extracted DEEP is then quantified using gas chromatography with a nitrogen-phosphorus detector (GC-NPD). []

A: Yes, solid-phase microextraction (SPME) coupled with low-temperature plasma ionization mass spectrometry (LTPI-MS) allows for rapid and direct detection of DEEP in complex matrices such as urine, without requiring extensive sample preparation. []

A: While specific ecotoxicological data on DEEP is limited in the provided research, its use as a substitute for other organophosphorus compounds necessitates a thorough assessment of its potential environmental impact, including its persistence, bioaccumulation potential, and toxicity to aquatic organisms. []

A: While DEEP is explored as a potential replacement for certain organophosphorus compounds in applications like flame retardants, its toxicological profile, particularly its male rat-specific renal toxicity, raises concerns about its overall safety profile compared to existing alternatives. []

ANone: Researchers can utilize various tools and databases for studying DEEP:

ANone: Research on DEEP spans various disciplines, including:

- Material science: DEEP's application as a flame retardant in polymers and foams necessitates collaboration between chemists and material scientists. [, , ]

- Analytical chemistry: Developing sensitive and selective methods for detecting and quantifying DEEP requires expertise in analytical chemistry, particularly in techniques like GC-MS, SPME-LTPI-MS, and others. [, ]

- Toxicology: Understanding the toxicological profile of DEEP and its potential impact on human health requires collaboration between chemists, toxicologists, and medical researchers. []

- Environmental science: Evaluating the environmental fate and effects of DEEP necessitates collaboration between chemists, ecotoxicologists, and environmental scientists. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid](/img/structure/B116995.png)

![5-Azaspiro[2.4]heptane-1-carboxylicacid, 5-(phenylmethyl)-, ethyl ester](/img/structure/B117004.png)